

Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B145796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Nitro-4-(trifluoromethyl)aniline** (CAS No: 400-98-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Nitro-4-(trifluoromethyl)aniline**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|------------------|
| 8.42 | d | H-3 |
| 7.56 | dd | H-5 |
| 6.93 | d | H-6 |
| 6.43 (approx.) | br s | -NH ₂ |

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|-------------------------------|------------------|
| 150.2 | C-4 |
| 134.1 | C-2 |
| 131.5 | C-6 |
| 126.3 (q, $J \approx 3.7$ Hz) | C-5 |
| 123.4 (q, $J \approx 272$ Hz) | -CF ₃ |
| 119.8 (q, $J \approx 4.0$ Hz) | C-3 |
| 118.9 | C-1 |

Note: The ^{13}C NMR data is predicted using computational methods and should be confirmed by experimental analysis. For comparison, the experimental ^{13}C NMR chemical shifts for the isomer 4-Nitro-3-(trifluoromethyl)aniline have been reported.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| ~3500 | Strong | N-H Stretch (asymmetric) |
| ~3380 | Strong | N-H Stretch (symmetric) |
| ~1630 | Strong | N-H Bend |
| ~1530 | Strong | NO ₂ Stretch (asymmetric) |
| ~1350 | Strong | NO ₂ Stretch (symmetric) |
| ~1320 | Strong | C-F Stretch |
| ~1120 | Strong | C-F Stretch |

Source: NIST WebBook.[\[1\]](#)Spectrum obtained in the gas phase.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--------------------------------------|
| 206 | 100 | $[M]^+$ |
| 176 | 25 | $[M - NO]^+$ |
| 160 | 40 | $[M - NO_2]^+$ or $[M - H_2O - F]^+$ |
| 130 | 30 | $[M - NO_2 - H_2O]^+$ |
| 111 | 15 | $[C_6H_4F]^+$ |

Source: NIST WebBook.[\[2\]](#)Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are provided as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nitro-4-(trifluoromethyl)aniline** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is recommended.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Nitro-4-(trifluoromethyl)aniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, data is collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

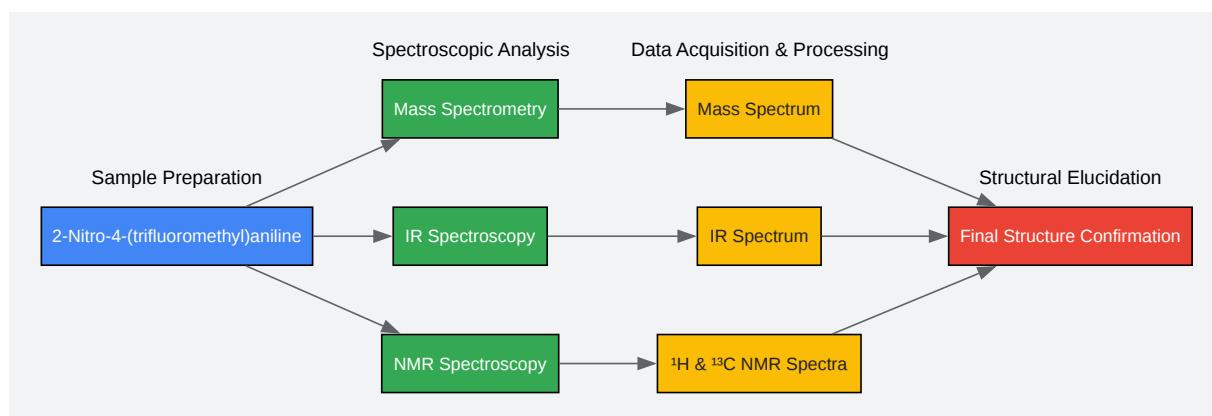
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **2-Nitro-4-(trifluoromethyl)aniline**, direct insertion probe or gas chromatography (GC) can be used.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
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